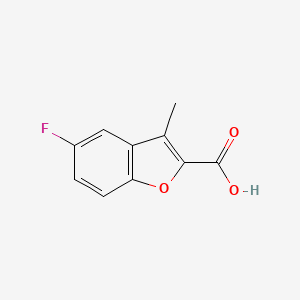
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Descripción general
Descripción
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior of structurally similar compounds. The first paper discusses a fluorogenic reagent for carboxylic acids, which could potentially be used to analyze compounds like 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid . The second paper examines the hydrolysis kinetics of various 1-carbamoyl derivatives of 5-fluorouracil, which shares the fluorinated aromatic motif present in 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid .
Synthesis Analysis
The synthesis of related fluorogenic reagents, such as 7-acetylamino-4-mercapto-2,1,3-benzoxadiazole (AABD-SH), involves the use of Hammett substituent constants to predict fluorescence characteristics . While the synthesis of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid itself is not described, the principles of designing fluorogenic reagents could be applied to synthesize derivatives of this compound for analytical purposes.
Molecular Structure Analysis
The molecular structure of 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid would likely influence its fluorescence characteristics, as seen with benzofurazan compounds . The presence of a fluorine atom could affect the electron distribution within the molecule, potentially altering its reactivity and interaction with other molecules.
Chemical Reactions Analysis
The reactivity of carboxylic acid derivatives, as discussed in the second paper, shows that the hydrolysis of 1-carbamoyl-5-fluorouracil derivatives yields 5-fluorouracil . This suggests that 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid could undergo similar reactions, potentially forming fluorinated aromatic compounds upon hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-fluorouracil derivatives, such as lipophilicity and solubility, are influenced by their molecular structure . The derivatives studied were found to be more lipophilic and less soluble in water than 5-fluorouracil. By analogy, 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid may also exhibit increased lipophilicity compared to its non-fluorinated analogs, which could affect its solubility and interaction with biological media.
Aplicaciones Científicas De Investigación
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for the development of new therapeutic agents. They have a wide range of biological and pharmacological applications, including antimicrobial therapy .
- Methods of Application : The synthesis of benzofuran derivatives often involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
- Results or Outcomes : Benzofuran derivatives have been developed that have improved bioavailability, allowing for once-daily dosing. They have been used in the treatment of skin diseases such as cancer or psoriasis .
Anticancer Activities
- Scientific Field : Oncology
- Application Summary : Some substituted benzofurans have shown significant anticancer activities. For example, compound 36 was found to have significant cell growth inhibitory effects .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The inhibition rates in different types of cancer cells by 10 μM of compound 36 are as follows: Leukemia K-562 and SR (56.84% and 60.89% respectively), Non-small cell lung cancer NCI-H322M and NCI-H460 (40.87% and 80.92% respectively), Colon cancer HCT-116, KM12 and SW-620 (72.14%, 41.49 and 40.82% respectively), CNS cancer SNB-75 and U251 (58.02% and 73.94% respectively), Melanoma LOX IMVI and MDA-MB-435 (72.69% and 50.64% respectively), and Ovarian cancer OVCAR-4 and OVCAR-8 (56.45% and 44.50% respectively) .
Chronic Disease Treatment
- Scientific Field : Pharmacology
- Application Summary : Benzofuran has shown potential effectiveness in treating chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : In acute infections, benzofuran revealed anti-infective properties against microorganisms like viruses, bacteria, and parasites .
Fluorinated Building Blocks
- Scientific Field : Organic Chemistry
- Application Summary : 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid is used as a fluorinated building block in organic synthesis .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of using this compound as a building block in organic synthesis would depend on the specific reactions and conditions used .
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for the development of new therapeutic agents. They have a wide range of biological and pharmacological applications, including antimicrobial therapy .
- Methods of Application : The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
- Results or Outcomes : Compounds with methylation of the hydroxyl group had reduced solubility and decreased antimicrobial abilities, and compounds with halogen substituents showed no antimicrobial activity .
Anticancer Therapeutic Potential
- Scientific Field : Oncology
- Application Summary : Benzofuran moiety is the main component of many biologically active natural and synthetic heterocycles. These heterocycles have unique therapeutic potentials and are involved in various clinical drugs .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The reported results confirmed the extraordinary inhibitory potency of such benzofurans against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs .
Safety And Hazards
Direcciones Futuras
Benzofuran derivatives, including 5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid, have shown significant potential in various fields. For instance, some substituted benzofurans have demonstrated potent anticancer activities . Therefore, the development of promising compounds with targeted therapy potentials and minimal side effects is a primary goal for medical researchers . Furthermore, the synthesis of these compounds remains an area of high interest, with general protocols for their synthesis still being highly sought after .
Propiedades
IUPAC Name |
5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMIDGDXRCTUPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366706 | |
| Record name | 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
CAS RN |
81718-76-5 | |
| Record name | 5-fluoro-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70366706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-3-methylbenzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



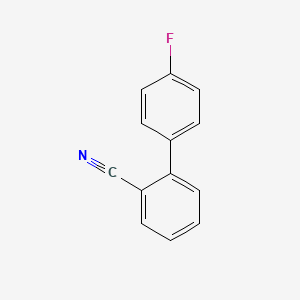
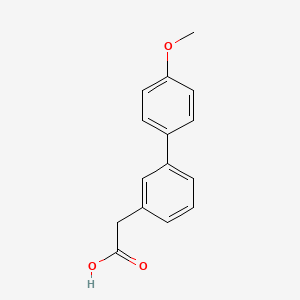
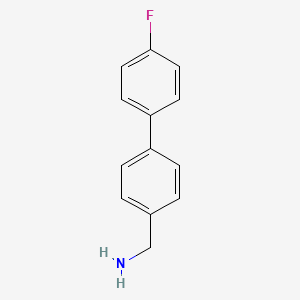
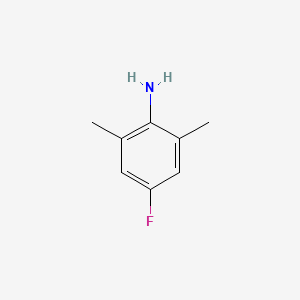
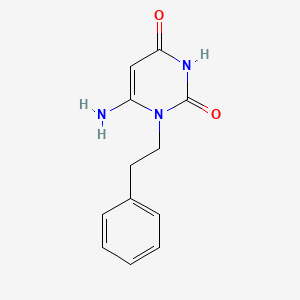
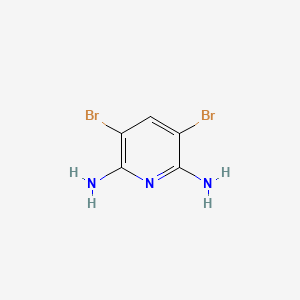
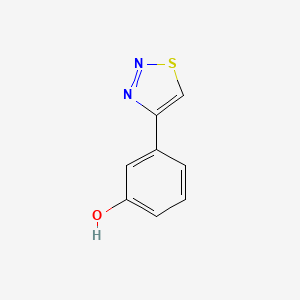
![4-[4-(2-hydroxyethyl)-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl]benzenecarboxylic acid](/img/structure/B1332234.png)
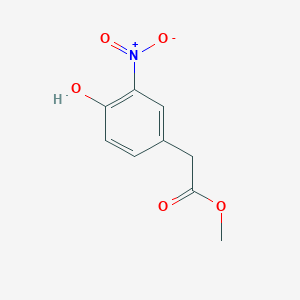
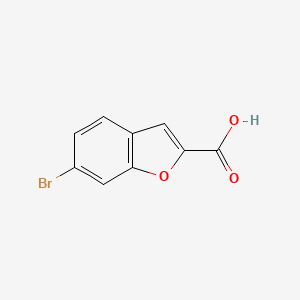
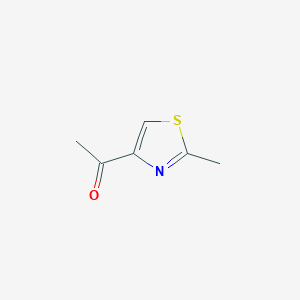
![{5-[(4-bromophenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methanol](/img/structure/B1332268.png)

